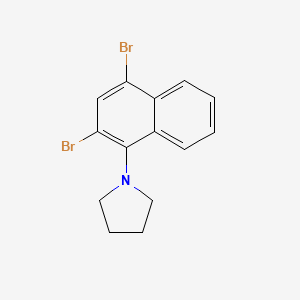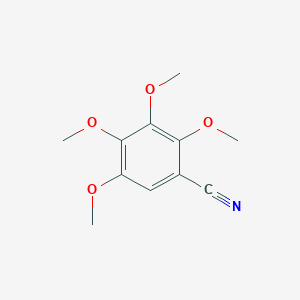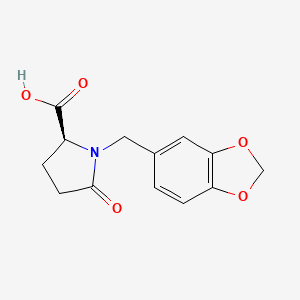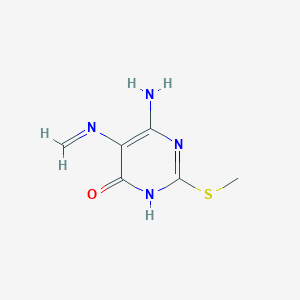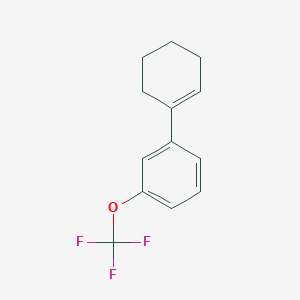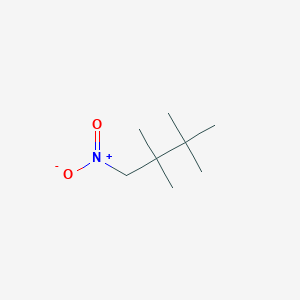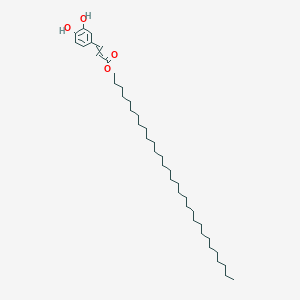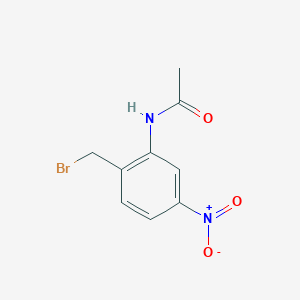
N-(2-(Bromomethyl)-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Bromomethyl)-5-nitrophenyl)acetamide: is an organic compound that features a bromomethyl group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide typically involves a multi-step process:
Nitration: The starting material, 2-methylphenylacetamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.
Bromination: The nitrated compound is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group at the 2-position.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted phenylacetamides.
Reduction: Formation of N-(2-(Aminomethyl)-5-nitrophenyl)acetamide.
Oxidation: Formation of N-(2-(Formyl)-5-nitrophenyl)acetamide or N-(2-(Carboxyl)-5-nitrophenyl)acetamide.
Scientific Research Applications
Chemistry: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(2-(Bromomethyl)-5-nitrophenyl)acetamide depends on its chemical modifications and the target application. For instance, if used as a precursor to an antimicrobial agent, the bromomethyl group may interact with bacterial enzymes, disrupting their function and leading to bacterial cell death. The nitro group can also play a role in redox reactions within biological systems, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
- N-(2-Bromophenyl)acetamide
- N-(2-(Bromomethyl)phenyl)acetamide
- N-(2-(Bromomethyl)-4-nitrophenyl)acetamide
Comparison: N-(2-(Bromomethyl)-5-nitrophenyl)acetamide is unique due to the specific positioning of the bromomethyl and nitro groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to N-(2-Bromophenyl)acetamide, the presence of the nitro group in this compound enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group can participate in redox reactions, providing additional pathways for chemical transformations.
Properties
CAS No. |
651733-07-2 |
|---|---|
Molecular Formula |
C9H9BrN2O3 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
N-[2-(bromomethyl)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-6(13)11-9-4-8(12(14)15)3-2-7(9)5-10/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
YDWDVJVLNIFXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
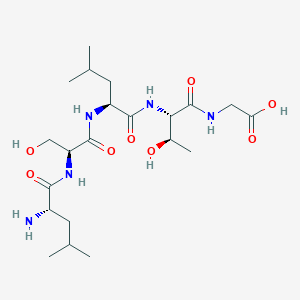
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

